molecular formula C16H17NO4S B2901966 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 884990-82-3

3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

Cat. No. B2901966
CAS RN: 884990-82-3
M. Wt: 319.38
InChI Key: SMTIQTUIIAWELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, also known as 3-DMSMBA, is an important compound in the field of organic chemistry. It is a type of carboxylic acid with a sulfamoyl group attached to the 3-position of the aromatic ring. This compound has been studied extensively in recent years due to its potential applications in medicinal chemistry and other areas.

Scientific Research Applications

3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid has been studied extensively in recent years due to its potential applications in medicinal chemistry and other areas. For instance, 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid has been used as a ligand in the synthesis of novel compounds with potential therapeutic applications. Additionally, 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid has been used as a catalyst in the synthesis of chiral compounds, which are important in the development of new drugs. Furthermore, 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid has been used as a reagent in the synthesis of other important compounds, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is not yet fully understood. However, it is believed that the sulfamoyl group attached to the 3-position of the aromatic ring is responsible for its reactivity. The sulfamoyl group is believed to act as a nucleophile, which means that it can react with other molecules to form new compounds. Additionally, the sulfamoyl group is believed to be involved in the formation of hydrogen bonds, which can affect the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid are not yet fully understood. However, some studies have suggested that 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid may have anti-inflammatory and anti-bacterial properties. Additionally, 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid has been shown to inhibit the growth of certain cancer cells in vitro. Further research is needed to better understand the biochemical and physiological effects of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid.

Advantages and Limitations for Lab Experiments

3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Additionally, it is highly soluble in most organic solvents, making it easy to work with. However, 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is also highly reactive and can easily form unwanted side products in certain conditions. Therefore, it is important to carefully consider the conditions in which 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is used in order to avoid unwanted side reactions.

Future Directions

Given the potential applications of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid, there are many potential future directions for research. One potential direction is the development of new and improved methods for synthesizing 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid. Furthermore, further research is needed to explore the potential therapeutic applications of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid. Finally, further research is needed to explore the potential use of 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid in other areas, such as materials science and catalysis.

Synthesis Methods

3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid can be synthesized through a variety of methods. One of the most common methods is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol in the presence of a base. This method has been used to synthesize 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid from 3,5-dimethylphenol and 4-methylbenzene sulfonyl chloride. Other methods, such as the Mitsunobu reaction, can also be used to synthesize 3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid.

properties

IUPAC Name

3-[(3,5-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-6-11(2)8-14(7-10)17-22(20,21)15-9-13(16(18)19)5-4-12(15)3/h4-9,17H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTIQTUIIAWELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid

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